1-(3-(Bromomethyl)-2-chlorophenyl)-1-chloropropan-2-one
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Overview
Description
1-(3-(Bromomethyl)-2-chlorophenyl)-1-chloropropan-2-one is an organic compound that features a bromomethyl group, a chlorophenyl group, and a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Bromomethyl)-2-chlorophenyl)-1-chloropropan-2-one typically involves the bromination of a precursor compound. One common method involves the bromination of 2-chloropropan-1-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Bromomethyl)-2-chlorophenyl)-1-chloropropan-2-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Products include various substituted derivatives depending on the nucleophile used.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and alkanes.
Scientific Research Applications
1-(3-(Bromomethyl)-2-chlorophenyl)-1-chloropropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-(Bromomethyl)-2-chlorophenyl)-1-chloropropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Bromophenyl)-1-chloropropan-2-one
- 1-(2-Chlorophenyl)-1-chloropropan-2-one
- 1-(3-(Bromomethyl)-2-fluorophenyl)-1-chloropropan-2-one
Uniqueness
1-(3-(Bromomethyl)-2-chlorophenyl)-1-chloropropan-2-one is unique due to the presence of both bromomethyl and chloropropanone groups, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.
Properties
Molecular Formula |
C10H9BrCl2O |
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Molecular Weight |
295.98 g/mol |
IUPAC Name |
1-[3-(bromomethyl)-2-chlorophenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C10H9BrCl2O/c1-6(14)9(12)8-4-2-3-7(5-11)10(8)13/h2-4,9H,5H2,1H3 |
InChI Key |
FNQDIPMBKLBGQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC=CC(=C1Cl)CBr)Cl |
Origin of Product |
United States |
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